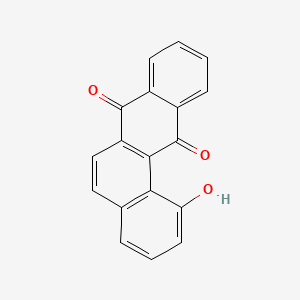
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester is a chemical compound with the molecular formula C9H17NO2 It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester typically involves the reaction of hexahydroazepine with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods ensure consistent quality and scalability for large-scale production.
Analyse Des Réactions Chimiques
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 1-methylethyl group. It may exhibit different chemical and biological properties due to the variation in the ester group.
1H-Azepin-1-amine, hexahydro-:
1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-5-oxo-, methyl ester: This compound has additional functional groups, which may result in unique chemical and biological activities.
Propriétés
Numéro CAS |
59454-10-3 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
propan-2-yl azepane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)13-10(12)11-7-5-3-4-6-8-11/h9H,3-8H2,1-2H3 |
Clé InChI |
IFEANWWQABQYIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

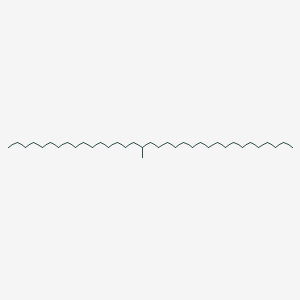
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
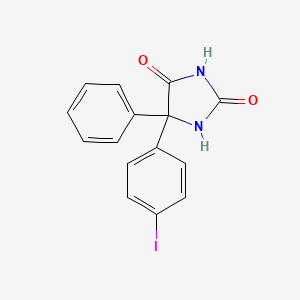
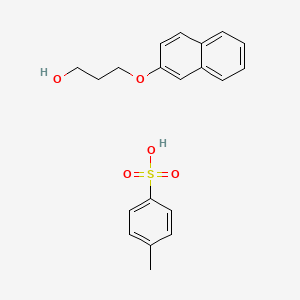
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
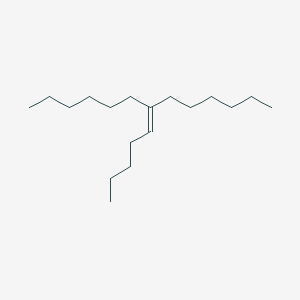
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
